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Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a

crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling,

driven by genetic alterations such as gene amplification, mutations, and fusions, is a known

oncogenic driver in a variety of solid tumors.[2][3] This has led to the development of targeted

therapies aimed at inhibiting FGFR activity. Fgfr-IN-8, also known as PRN1371, is a potent and

selective irreversible covalent inhibitor of FGFR1-4.[4] This technical guide provides an in-

depth overview of the discovery, synthesis, and preclinical evaluation of this compound.

Discovery of Fgfr-IN-8 (PRN1371)
The discovery of Fgfr-IN-8 (PRN1371) was the result of a structure-based drug design program

aimed at developing a highly selective and potent irreversible inhibitor of the FGFR family. The

rationale behind pursuing an irreversible covalent inhibitor was to achieve sustained target

inhibition, even after the drug has been cleared from systemic circulation, thereby maximizing

therapeutic efficacy while minimizing off-target effects.[4] The design strategy focused on

targeting a non-catalytic cysteine residue within the ATP-binding pocket of FGFRs.
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The synthesis of Fgfr-IN-8 (PRN1371) is a multi-step process. A detailed schematic of the

synthesis pathway is provided below.
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Caption: Synthesis pathway of Fgfr-IN-8 (PRN1371).

Mechanism of Action
Fgfr-IN-8 (PRN1371) is an ATP-competitive inhibitor that forms a covalent bond with a

conserved cysteine residue in the P-loop of the FGFR kinase domain. This irreversible binding

leads to sustained inhibition of FGFR signaling pathways, including the RAS-MAPK and PI3K-

AKT pathways, which are critical for tumor cell proliferation and survival.
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Caption: FGFR signaling pathway and inhibition by Fgfr-IN-8.
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Quantitative Data
The biological activity of Fgfr-IN-8 (PRN1371) has been characterized through various in vitro

and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition
Target/Cell Line Assay Type IC50 (nM) Reference

FGFR1 Kinase Assay 0.7 ± 0.1 [4]

FGFR2 Kinase Assay 1.3 ± 0.2 [4]

FGFR3 Kinase Assay 4.1 ± 0.7 [4]

FGFR4 Kinase Assay 19.3 ± 4.7 [4]

VEGFR2 Kinase Assay 705 ± 63 [4]

Ba/F3-FGFR1 Cell Proliferation 0.7 ± 0.02 [4]

Ba/F3-FGFR2 Cell Proliferation 0.7 ± 0.1 [4]

Ba/F3-FGFR3 Cell Proliferation 2.5 ± 0.5 [4]

Ba/F3-FGFR4 Cell Proliferation 49.8 ± 26.0 [4]

SNU-16 (Gastric

Cancer)
Cell Proliferation 2.6 ± 2.2 [4]

NCI-H716 (Colorectal

Cancer)
Cell Proliferation 2.0 ± 1.7 [4]

RT4 (Bladder Cancer) Cell Proliferation 4.0 ± 1.7 [4]

RT112 (Bladder

Cancer)
Cell Proliferation 4.1 ± 1.4 [4]

Table 2: Preclinical Pharmacokinetic Parameters
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Species
Dose and
Route

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

t1/2 (h)

Rat 2 mg/kg IV - - - -

Rat 20 mg/kg PO - - 4348 3.8

Dog 2 mg/kg IV - - - -

Dog 10 mg/kg PO - - - -

Cynomolgus

Monkey
1.23 mg/kg IV - - - -

Cynomolgus

Monkey
10 mg/kg PO - - - -

Experimental Protocols
FGFR Kinase Inhibition Assay (Caliper-based)
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Prepare Reagents:
- Kinase Buffer

- FGFR Enzyme
- ATP/Substrate Solution

- Fgfr-IN-8 (PRN1371) dilutions

Dispense Fgfr-IN-8 dilutions
into 384-well plate

Add FGFR enzyme solution

Incubate at room temperature

Add ATP/Substrate solution to
initiate reaction

Incubate at 28°C

Add Stop solution (containing EDTA)

Analyze on Caliper EZ Reader
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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